2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrazolo[1,5-d][1,2,4]triazinones. These compounds are noted for their diverse range of biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions that include the formation of the pyrazolo[1,5-d][1,2,4]triazine core, followed by functional group modifications. Typical reaction conditions might involve the use of polar solvents, heating, and catalysts to facilitate the reaction steps. Detailed steps might include:
Formation of the Pyrazolo[1,5-d][1,2,4]triazinone Core: This might involve cyclization reactions starting from appropriate precursors.
Introduction of the 4-fluorophenyl Group: This could involve electrophilic aromatic substitution reactions.
Formation of the Final Amide Bond: This could involve coupling reactions using agents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production might scale up using continuous flow reactors to improve yield and consistency. Optimized reaction conditions would also minimize by-products and purify the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound might undergo oxidation reactions, particularly on the aromatic ring or nitrogen atoms.
Reduction: Reduction of functional groups like carbonyl can significantly alter the compound's properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups present, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens, Grignard reagents
Major Products
These reactions typically result in derivatives that may have significantly different biological activities, useful for structure-activity relationship studies.
Scientific Research Applications
Chemistry
In chemical research, 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide serves as a building block for creating new heterocyclic compounds with potential pharmacological activities.
Biology
Biologically, such compounds are often investigated for their interactions with enzymes and receptors due to their structural similarity to naturally occurring biomolecules.
Medicine
In medicinal chemistry, this compound might be explored for its potential as an anti-inflammatory, anti-cancer, or anti-viral agent, given the bioactivity of related heterocycles.
Industry
In the industrial realm, it could be used in the synthesis of materials with specific electronic or photophysical properties.
Mechanism of Action
The specific mechanism of action for 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide would depend on its target. For instance:
Enzyme Inhibition: It could function by binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Interaction: It could act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparing 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide with other similar compounds like pyrazolo[1,5-d][1,2,4]triazinones and benzyl-substituted amides highlights its unique functional groups which may contribute to its distinct biological activities.
List of Similar Compounds
Pyrazolo[1,5-d][1,2,4]triazin-7-ones
N-Benzylacetamide Derivatives
Fluorophenyl Substituted Heterocycles
Each of these compounds would have variations in biological activity, solubility, and stability, making this compound unique in its specific profile of actions and applications.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-30-17-8-2-14(3-9-17)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)15-4-6-16(22)7-5-15/h2-10,13H,11-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJZAZAXNZGYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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